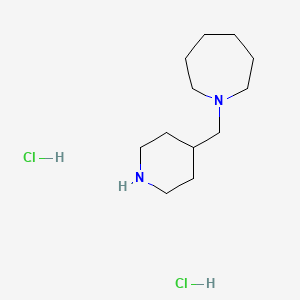

1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Beschreibung

1-(Piperidin-4-ylmethyl)azepane dihydrochloride (CAS: 871112-73-1) is a bicyclic amine derivative with a molecular formula of C₁₁H₂₄Cl₂N₂ and a molecular weight of 255.23 g/mol . It features a seven-membered azepane ring fused to a piperidine moiety via a methylene linker, with two hydrochloride counterions enhancing its solubility in polar solvents. The compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting neurological and metabolic disorders.

Eigenschaften

IUPAC Name |

1-(piperidin-4-ylmethyl)azepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12;;/h12-13H,1-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRTWFHYCDEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Piperidine and Azepane Precursors

Starting materials: 4-piperidone hydrochloride is a common starting compound for piperidine derivatives. It undergoes protection with tert-butoxycarbonyl (Boc) groups to yield N-tert-butoxycarbonyl-4-piperidone intermediates with high yields (up to 93%) via reaction with dimethyl dicarbonate in aqueous acetone at room temperature for 24 hours.

Amination: The Boc-protected 4-piperidone is converted to 4-amino-1-tert-butoxycarbonylpiperidine by reaction with ammonia in ethanol in the presence of titanium isopropoxide and sodium borohydride at controlled temperatures (<30°C). This step proceeds with yields around 81-82%.

Azepane formation: Azepane (perhydroazepine) ring systems are introduced or modified through ring expansion or by using azepane-containing intermediates. For example, tert-butyl 4-perhydroazepin-1-yl-piperidine-1-carboxylate can be converted to 1-(piperidin-4-yl)azepane hydrochloride by treatment with hydrochloric acid in 1,4-dioxane and diethyl ether at room temperature for 16 hours.

Coupling of Piperidine and Azepane Units

The piperidin-4-ylmethyl linkage to the azepane ring is typically formed via nucleophilic substitution or reductive amination reactions involving the amino groups on the piperidine and azepane rings or their protected derivatives.

In patent literature, the coupling is achieved by condensation of amino-substituted piperidine derivatives with azepane intermediates under nitrogen atmosphere, often followed by purification steps such as recrystallization from ethyl acetate/methanol mixtures.

Salt Formation: Dihydrochloride

The final step involves converting the free base of 1-(piperidin-4-ylmethyl)azepane into its dihydrochloride salt to improve solubility and stability.

This is performed by treatment with hydrochloric acid in solvents like 1,4-dioxane and diethyl ether, stirring at room temperature for extended periods (e.g., 16 hours), followed by removal of volatiles under vacuum and washing with diethyl ether to isolate the dihydrochloride salt as a solid.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of 4-piperidone hydrochloride | Dimethyl dicarbonate, aqueous acetone, room temp, 24 h | 91-93 | Produces N-tert-butoxycarbonyl-4-piperidone, white solid |

| Amination to 4-amino-1-Boc-piperidine | NH3 in EtOH, Ti(OiPr)4, NaBH4, <30°C, 4 h, nitrogen atmosphere | 81-82 | White solids precipitate; filtration and washing steps required |

| Coupling to azepane derivative | HCl in 1,4-dioxane and diethyl ether, RT, 16 h | - | Produces 1-(piperidin-4-yl)azepane dihydrochloride crude product |

| Purification and isolation | Vacuum removal of volatiles, washing with diethyl ether | - | Final product obtained as stable dihydrochloride salt |

Analytical and Research Findings

NMR characterization: For intermediates such as 4-amino-1-tert-butoxycarbonylpiperidine, ^1H NMR shows characteristic signals (e.g., broad singlet at δ ~4.05 ppm for NH2 protons, multiplets for methylene protons, and singlet at δ ~1.43 ppm for tert-butyl group).

Reaction monitoring: The disappearance of starting materials (e.g., 4-piperidone) is confirmed by TLC or HPLC during amination and coupling steps.

Purity and yield optimization: Use of nitrogen atmosphere and temperature control during reduction steps is critical to maintain high yields and purity.

Salt formation impact: Conversion to dihydrochloride salt enhances the compound's stability and facilitates isolation as a solid suitable for further pharmaceutical development.

Analyse Chemischer Reaktionen

1-(Piperidin-4-ylmethyl)azepane dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the piperidinylmethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Piperidin-4-ylmethyl)azepane dihydrochloride has garnered attention for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notable applications include:

- Central Nervous System (CNS) Disorders : The compound's piperidine moiety suggests potential use in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models, warranting further exploration into its mechanism of action.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for:

- Synthesis of Novel Compounds : The compound can be used as an intermediate in the synthesis of various heterocycles and pharmaceuticals.

- Reactivity in Nucleophilic Substitution Reactions : The presence of the piperidine group facilitates nucleophilic attacks, making it useful in constructing larger molecular frameworks.

Biological Studies

Research into the biological activities of this compound has revealed several interesting properties:

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in developing treatments for diseases where enzyme regulation is crucial.

- Binding Affinity Studies : Investigations into its binding affinities to specific receptors can provide insights into its pharmacological profile.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant potential of derivatives of this compound. Researchers conducted behavioral tests on rodents and found that certain modifications to the compound enhanced its efficacy compared to traditional antidepressants. This study highlights the compound's potential as a scaffold for developing new antidepressant medications.

Case Study 2: Synthesis of Heterocycles

Another research effort focused on using this compound as an intermediate for synthesizing novel heterocyclic compounds. The researchers successfully demonstrated how this compound could facilitate the formation of complex structures through nucleophilic substitution reactions, showcasing its utility in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinylmethyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

- CAS : 1909306-29-1

- Molecular Formula : C₁₀H₂₀Cl₂N₂O

- Molecular Weight : 257.2 g/mol

- Key Differences: The oxazepane ring contains an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the azepane in the target compound. Enhanced solubility in aqueous environments, making it suitable for intravenous formulations. Applications: Widely used in pharmaceuticals (e.g., neurological disorders) and agrochemicals due to its heteroatom-driven reactivity .

1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate

- CAS: Not specified

- Molecular Formula : C₁₁H₂₆Cl₂N₂O

- Molecular Weight : 273.24 g/mol

- Key Differences :

1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline Dihydrochloride

- CAS : 1220037-65-9

- Molecular Formula : C₁₅H₂₄Cl₂N₂

- Molecular Weight : 303.27 g/mol

- Higher molecular weight may reduce blood-brain barrier permeability. Applications: Investigated for central nervous system (CNS) drug candidates due to its planar aromatic system .

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride

- CAS : 63214-56-2

- Molecular Formula : C₁₁H₂₁Cl₂N₃O

- Molecular Weight : 298.22 g/mol

- Key Differences :

Structural and Functional Analysis

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Solubility Profile |

|---|---|---|

| Target Compound | 255.23 | Moderate (polar solvents) |

| 4-(Piperidin-4-yl)-1,4-oxazepane | 257.2 | High (aqueous) |

| 1-(4-Piperidinylmethyl)piperidine | 273.24 | Low (requires hydrate form) |

The oxygen atom in oxazepane derivatives significantly enhances aqueous solubility, whereas the target compound’s azepane-piperidine structure favors lipid solubility for CNS penetration .

Pharmacological Potential

- Target Compound : Explored for sigma-1 receptor modulation due to its flexible azepane ring .

- Tetrahydroquinoline Analog: Aromaticity enhances binding to GABA receptors, suggesting anxiolytic applications .

- Methylpiperazine Derivative : Superior binding to 5-HT₃ receptors, indicating utility in nausea/vomiting treatments .

Biologische Aktivität

Overview

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₄N₂·2HCl. It is a derivative of azepane and piperidine, notable for its potential applications in biological research and pharmacology. This compound has garnered interest due to its interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The piperidinylmethyl group enhances its binding affinity to these targets, which can modulate various biological pathways. Research indicates that this compound may influence receptor-ligand interactions, potentially affecting neurotransmitter systems and other cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperidine derivatives, including this compound. For instance, certain piperidine analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a similar potential for this compound. In particular, research shows that modifications in the piperidine structure can enhance interactions with cancer-related targets, leading to increased apoptosis in tumor cells .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Piperidine derivatives are known to interact with histamine receptors and sigma receptors, which are implicated in pain modulation and neuroprotection. Specifically, dual-targeting ligands that include piperidine moieties have shown promise in treating neuropathic pain by modulating both histamine H3 and sigma-1 receptors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| 1-(4-Piperidinylmethyl)piperidine dihydrochloride | Similar piperidine structure | Anticancer activity | Induces apoptosis in cancer cells |

| 1-(4-Piperidinylmethyl)hexane dihydrochloride | Hexane ring instead of azepane | Varies based on structure | Different steric effects on binding |

Case Studies

- Cancer Therapy : A study evaluated the efficacy of novel piperidine derivatives against human breast cancer cells, reporting IC50 values indicating significant cytotoxicity. The study suggested that structural modifications could enhance the anticancer properties of these derivatives .

- Alzheimer's Disease Treatment : Another investigation focused on piperidine-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing potential for cognitive enhancement in Alzheimer's models. The findings indicated that the introduction of piperidine moieties improved brain exposure and inhibitory activity against these enzymes .

Research Findings

Research has consistently shown that compounds containing piperidine structures exhibit a range of biological activities, including:

- Anticancer Effects : Induction of apoptosis in various cancer cell lines.

- Neuroprotective Properties : Modulation of neurotransmitter systems linked to pain relief.

- Antimicrobial Activity : Some derivatives have shown effectiveness against pathogens like Candida auris, indicating their potential as antifungal agents .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in ring-forming steps .

- Catalysis : Use of K₂CO₃ or Et₃N to deprotonate intermediates and drive reactions to completion .

- Computational Design : Tools like quantum chemical calculations (DFT) predict transition states and optimize temperature/pH conditions, reducing trial-and-error approaches .

Table 1 : Example Reaction Parameters for Piperidine-Azepane Analogues

| Component | Role | Example Conditions | Yield Range |

|---|---|---|---|

| Piperidin-4-ylmethyl | Amine | Reflux in DMF, 12 h | 85–92% |

| Formaldehyde | Carbonyl Source | 0–5°C, pH 8–9 | – |

| HCl | Salt Formation | Ethanol, RT, 2 h | >95% |

How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

Critical Techniques :

NMR Spectroscopy :

- ¹H NMR : Distinct signals for piperidine (δ 2.8–3.5 ppm, multiplet) and azepane (δ 1.6–2.1 ppm, broad singlet) protons. Axial/equatorial conformers may split peaks, requiring 2D COSY for resolution .

- ¹³C NMR : Peaks at ~45 ppm (piperidine C-N) and ~55 ppm (azepane C-N) confirm ring connectivity .

Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 229.2 (free base) and isotopic clusters for Cl⁻ adducts .

HPLC Purity Analysis : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time compared to synthetic standards .

Data Contradictions : Discrepancies in melting points or spectral data may arise from hydrate formation or residual solvents. Karl Fischer titration and TGA (20–200°C) clarify hydration states .

How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Key Variables to Control :

- Purity : HPLC purity >98% minimizes off-target effects; impurities from incomplete salt formation (e.g., mono-HCl vs. di-HCl) alter bioavailability .

- Assay Conditions :

- pH : Adjust to physiological range (7.4) to mimic in vivo protonation states of amine groups .

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous buffers .

Q. Validation Workflow :

Orthogonal Assays : Confirm receptor binding (e.g., radioligand displacement) and functional activity (e.g., cAMP inhibition) .

Meta-Analysis : Compare EC₅₀ values across studies using standardized units (nM vs. µM) and normalize for cell line variability (e.g., HEK293 vs. CHO) .

What computational strategies predict the compound’s interactions with biological targets, and how are stereochemical considerations addressed?

Methodological Answer:

Computational Workflow :

Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model binding to receptors (e.g., GPCRs or ion channels). Use cryo-EM structures (PDB) for accuracy .

MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (50 ns trajectories) to assess stability of hydrogen bonds with Asp113 (in α4β2 nAChR) .

Q. Stereochemical Validation :

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol gradient) .

- X-ray Crystallography : Compare experimental unit cell parameters (e.g., CCDC entries) with predicted conformers .

Table 2 : Example Docking Scores for Piperidine-Azepane Analogues

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| σ1 Receptor | -9.2 | H-bond with Tyr103 |

| 5-HT2A | -8.7 | π-π stacking with Phe234 |

How are reaction mechanisms and byproducts analyzed during scale-up synthesis?

Methodological Answer:

Mechanistic Probes :

Isotopic Labeling : Introduce ¹³C-formaldehyde to track Mannich adduct formation via MS/MS fragmentation .

Kinetic Studies : Monitor intermediates by in situ IR (e.g., C=O stretch at 1700 cm⁻¹) to identify rate-limiting steps .

Q. Byproduct Identification :

- LC-MS/MS : Detect dimers or oxidation products (e.g., m/z 457.3 for [M+O+H]⁺) .

- Purification : Gradient flash chromatography (SiO₂, 5–20% MeOH/DCM) removes polar impurities .

Q. Advanced Mitigation :

- DoE (Design of Experiments) : Use Minitab or JMP to optimize parameters (e.g., temp, stoichiometry) and suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.